2-Methyl-4-pentenal
Description
Contextualization within Alkenal Chemistry and Unsaturated Aldehydes
2-Methyl-4-pentenal, with the chemical formula C6H10O, is classified as an alkenal. guidechem.com Alkenals are a class of organic compounds characterized by the presence of both an alkene (carbon-carbon double bond) and an aldehyde (–CHO) functional group. wiktionary.orghandwiki.org Specifically, this compound is an α,β-unsaturated aldehyde, where the alkene is conjugated with the carbonyl group of the aldehyde. wikipedia.org This conjugation imparts unique reactivity to the molecule, making it susceptible to nucleophilic attack at the β-carbon, a phenomenon known as vinylogous reactivity. wikipedia.orgpressbooks.pub
The structure of this compound consists of a pentene chain with a methyl group at the second carbon and an aldehyde group at the first carbon. ontosight.ai This arrangement of functional groups is pivotal to its chemical behavior and its utility as a versatile building block in synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H10O nih.gov |
| Molecular Weight | 98.14 g/mol nih.gov |
| Boiling Point | 115.70 °C (estimated) thegoodscentscompany.com |
| Density | 0.84 g/cm³ ontosight.ai |
| Water Solubility | 5208 mg/L at 25 °C (estimated) guidechem.com |
| CAS Number | 5187-71-3 nih.gov |
Research Trajectories and Significance of this compound in Organic Synthesis and Natural Product Chemistry
The unique structural features of this compound have made it a valuable intermediate in various synthetic endeavors. Research has demonstrated its application in the synthesis of more complex molecules, including pharmaceuticals and natural products. ontosight.aiontosight.ai
One notable application is in the total synthesis of Epothilone B, a potent anticancer natural product. A key step in this synthesis involves a highly diastereoselective aldol (B89426) reaction with this compound. nih.gov The double bond in this compound is believed to stabilize the transition state of this reaction, leading to the desired stereochemistry. nih.gov
Furthermore, this compound and other alkenals are subjects of interest in the study of natural products. For instance, (2S)-2-methyl-4-pentenal has been identified in Medicago sativa (alfalfa). nih.gov The broader class of alkenals is produced by many organisms for defense against predators. nih.gov Research into these naturally occurring defensive compounds often involves studying their chemical properties and biological activities. nih.gov
The reactivity of the α,β-unsaturated aldehyde moiety allows for a variety of chemical transformations. These include Michael additions, where a nucleophile adds to the β-carbon, and selective hydrogenation of the carbon-carbon double bond or the aldehyde group. pressbooks.pubacs.org These reactions provide pathways to a diverse range of functionalized molecules, highlighting the synthetic versatility of this compound.
In the field of fragrance and flavor chemistry, this compound and related compounds are utilized for their characteristic aromas. guidechem.com It is described as having a fruity, green, or citrus-like scent. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpent-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKLWAPRHHRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966202 | |
| Record name | 2-Methylpent-4-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-71-3 | |
| Record name | 2-Methyl-4-pentenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpent-4-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-pentenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for 2 Methyl 4 Pentenal and Its Structural Analogs
Catalytic Aldol (B89426) Condensation Approaches
The aldol condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is widely employed in the synthesis of α,β-unsaturated carbonyl compounds. libretexts.org This reaction can proceed via self-condensation, where two molecules of the same aldehyde or ketone react, or cross-condensation between two different carbonyl compounds. byjus.com
Self-Condensation of Propionaldehyde (B47417) for α,β-Unsaturated Aldehydes
The self-condensation of propionaldehyde is a direct and industrially significant route to produce 2-methyl-2-pentenal (B83557), an important structural analog of 2-methyl-4-pentenal. mdpi.comgoogle.com The reaction involves the initial formation of a β-hydroxy aldehyde (3-hydroxy-2-methylpentanal), which then undergoes dehydration to yield the final α,β-unsaturated aldehyde product. libretexts.orglookchem.com Various catalytic systems have been developed to optimize this transformation, aiming for high conversion of propionaldehyde and high selectivity towards 2-methyl-2-pentenal.
Industrially, this reaction is often carried out using stoichiometric amounts of aqueous bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com However, research has focused on developing more sustainable and efficient heterogeneous and homogeneous catalytic systems. For instance, using a nitrogenous organic alkali as a catalyst in a solvent-free process has been shown to result in stable reactions with high selectivity and yields of over 95%. google.com The kinetics of the acid-catalyzed aldol condensation of propionaldehyde have also been studied, revealing the reaction to be second order in propionaldehyde. escholarship.org
Several advanced catalytic systems have demonstrated high efficacy, as detailed in the table below.
| Catalyst System | Reactant | Conditions | Conversion | Selectivity to 2-Methyl-2-pentenal | Source |
| Activated Hydrotalcite (Mg/Al = 3.5) | Propionaldehyde | Liquid Phase | up to 97% | 99% | mdpi.com |
| Strong Anion-Exchange Resin | Propionaldehyde | 35 °C, 1 h, 0.4 g/mL resin | 97% | 95% | researchgate.net |
| Nitrogenous Organic Alkali | Propionaldehyde | Solvent-free | - | >95% yield | google.com |
| Amberlyst® 15 (Acidic Resin) | Propionaldehyde | Supercritical CO₂, 150 °C | 32% | 95% | lookchem.com |
Cross-Condensation Reactions Involving Aldehydic Precursors
Crossed or mixed aldol condensations, which occur between two different carbonyl reactants, are powerful tools for synthesizing a wider array of compounds. libretexts.org However, if both reactants possess α-hydrogens, they can act as both donors and acceptors, leading to a complex mixture of up to four different products, which can limit the synthetic utility. libretexts.orgbyjus.com
To achieve high selectivity in cross-condensations, reactions are often designed where one of the aldehyde precursors has no α-hydrogens, such as an aromatic aldehyde (e.g., benzaldehyde) or formaldehyde. byjus.comlibretexts.org This reactant can only function as an electrophilic acceptor, simplifying the product mixture. libretexts.org Such reactions are often referred to as Claisen-Schmidt condensations. libretexts.org A useful strategy involves the slow addition of the enolizable reactant to a solution containing the non-enolizable aldehyde and a base, keeping the concentration of the enolizable component low to prevent self-condensation. uobabylon.edu.iq One reported synthesis of this compound involves the aldol condensation of acetaldehyde (B116499) and isobutyraldehyde. ontosight.ai
Role of Anion-Exchange Resins and Other Heterogeneous Catalysts in Aldol Systems
Heterogeneous catalysts are fundamentally important in industrial chemistry as they can be easily separated from the reaction mixture by filtration. google.com Anion-exchange resins, particularly strongly basic, macroreticular polymeric resins with quaternary ammonium (B1175870) functional groups, have emerged as effective catalysts for aldol condensation reactions. google.comgoogle.com These resins offer high activity and can be recycled and reused multiple times. google.com
The effectiveness of these resins can be influenced by their physical properties. For example, resins with a surface area of 10-100 m²/g and an average pore diameter of 200-500 Å have been found to be particularly effective. google.com The basicity of the resin can also be adjusted to optimize its catalytic performance in specific cross-aldol reactions. researchgate.net Continuous flow systems using anion-exchange resins like Amberlyst A26 have been developed, allowing for stable catalyst performance over several days. thieme-connect.comfigshare.com
In the synthesis of 2-methyl-2-pentenal from propionaldehyde, a strong anion-exchange resin achieved 97% conversion with 95% selectivity. researchgate.net Another study established optimal conditions using an anion exchange resin to achieve a 93.54% yield. researchgate.net
| Catalyst | Reaction Type | Key Findings | Source |
| Strong Anion-Exchange Resin | Self-condensation of Propanal | 97% conversion, 95% selectivity to 2-methyl-2-pentenal. | researchgate.net |
| Anion-Exchange Resin (A26) | Condensation of Ketones & Aldehydes | Effective in continuous flow; catalyst stable for >5 days. | thieme-connect.com |
| Macroreticular Polymeric Resin | Cross Aldol Reactions | Recyclable catalyst; process can be repeated. | google.com |
| Solid Acid Zeolites (MFI, BEA, Y) | Condensation of Propionaldehyde | Conversions vary from 13.9% to 85.7% depending on zeolite and solvent. | escholarship.org |
Beyond resins, other heterogeneous catalysts like solid acid zeolites (e.g., MFI, BEA, Y, MOR) have been utilized for the aldol condensation of propionaldehyde. escholarship.org
Application of Hydrotalcite Catalysts in Aldol Condensations
Hydrotalcites, which are layered double hydroxides, are versatile solid catalysts that possess both acidic and basic sites. scirp.orgnih.gov Once activated through calcination at elevated temperatures, they become highly effective catalysts for various carbon-carbon bond-forming reactions, including aldol condensations. scirp.orgkaust.edu.sa The catalytic activity of calcined hydrotalcites stems from their high surface area and moderate acid-base properties. kaust.edu.sa
The temperature of calcination is a critical parameter, as it influences the formation of well-crystallized periclase MgO and the creation of new basic sites, which in turn affects catalyst activity and selectivity. kaust.edu.sa Rehydration of the calcined material can also influence its catalytic performance. researchgate.net
Hydrotalcites have proven to be exceptionally effective in the self-condensation of propionaldehyde. An activated hydrotalcite with a Mg/Al molar ratio of 3.5 achieved up to 97% conversion of propionaldehyde with 99% selectivity to 2-methyl-2-pentenal. mdpi.com The activation energy for this specific reaction was determined to be 58 kJ/mol, and the catalyst could be recycled six times without a significant loss in performance. researchgate.net
Oxidative Synthesis Routes
In addition to condensation reactions, specific oxidative pathways provide an alternative approach to synthesizing this compound and its analogs. These methods typically involve the controlled oxidation of a corresponding alcohol precursor.
Oxidation of Specific Alcohol Precursors (e.g., 2-methyl-4-penten-1-ol)
The synthesis of an aldehyde is achieved through the oxidation of a primary alcohol. Therefore, the direct precursor to this compound is 2-methyl-4-penten-1-ol (B12087915). A highly efficient method for this transformation is the Swern oxidation. In a reported procedure, 2-methyl-4-penten-1-ol is treated with a solution of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) at -60°C, followed by the addition of triethylamine. chemicalbook.com This method proceeds rapidly and cleanly, affording the desired this compound product in quantitative yield without the need for further purification. chemicalbook.com
Another common method for the oxidation of primary alcohols to aldehydes is the use of Dess-Martin periodinane (DMP). This reagent has been successfully used in the synthesis of structural analogs, such as the oxidation of (2R)-4-((2R)-2-[1-(tert-butyl)-1,1-dimethylsilyl]oxypentyl)-2-methyl-4-penten-1-ol to its corresponding aldehyde. molaid.com
| Oxidation Method | Alcohol Precursor | Reagents | Yield | Source |
| Swern Oxidation | 2-methyl-4-penten-1-ol | Oxalyl chloride, DMSO, Triethylamine | 100% | chemicalbook.com |
| Dess-Martin Oxidation | Substituted 2-methyl-4-penten-1-ol analog | Dess-Martin Periodinane | - | molaid.com |
Stereoselective Synthetic Strategies for Enantiomeric Purity
Achieving enantiomeric purity, the isolation of a single, specific stereoisomer of a molecule, is a critical goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. This section details methodologies aimed at producing enantiomerically pure this compound and its analogs.
The aldol reaction is a powerful carbon-carbon bond-forming reaction. When this compound participates in such a reaction, the incoming nucleophile can attack the aldehyde from two different faces, leading to two possible diastereomers. Controlling this "diastereoface selectivity" is key to obtaining a single, desired product.
A notable application of controlling diastereoface selectivity is in the total synthesis of Epothilone B, a natural product with significant therapeutic potential. nih.govresearchgate.net In a key step of this synthesis, a highly diastereoselective aldol condensation is performed with this compound. nih.gov The high level of selectivity is attributed to the stabilization of the transition state through a favorable interaction between the double bond of this compound and the carbonyl group of the reacting partner. nih.govresearchgate.net This strategic use of an aldol reaction highlights the importance of understanding and manipulating the stereochemical course of reactions involving this compound.
Research into the aldol reactions of various enolates with aldehydes has systematically studied the effects of the enolate's geometry and protecting groups on diastereoselectivity. researchgate.net For instance, (E)-enolates typically yield anti aldol products, while (Z)-enolates produce syn aldol products. researchgate.net However, the diastereoface selectivity can vary significantly depending on the specific structure of the reactants. researchgate.net
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents. nih.gov This approach has been successfully applied to the synthesis of various polysubstituted alkenals and related compounds.
One straightforward strategy for the synthesis of 1,4-dicarbonyl Z-alkenes involves an electrochemical cross-coupling reaction of sulfoxonium ylides and alkynes with water. rsc.org This metal-free protocol demonstrates good functional group tolerance and high Z-stereoselectivity. rsc.org The mechanism is supported by control experiments, cyclic voltammetry, and density functional theory (DFT) studies. rsc.org
Another electrochemical method enables the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724) at room temperature. nih.govorganic-chemistry.org This process is highly efficient, has a broad substrate scope, and eliminates the need for an external chemical oxidant. nih.govorganic-chemistry.org Mechanistic studies indicate the reaction proceeds through a Ritter-type reaction followed by oxidative cyclization. nih.govorganic-chemistry.org
Furthermore, electrochemical methods have been developed for the direct synthesis of pyrazolines and pyrazoles from hydrazones and dipolarophiles, which can be scaled up to the decagram level. d-nb.info This approach utilizes a biphasic system and employs sodium iodide as both a supporting electrolyte and a mediator. d-nb.info
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Pentenal
Reactivity of the Aldehyde Moiety
The aldehyde group in 2-methyl-4-pentenal is a primary site for nucleophilic attack and oxidation. The IUPAC name for this compound is 2-methylpent-4-enal. nih.gov The carbonyl carbon is electrophilic and reacts with a wide range of nucleophiles. Common reactions involving the aldehyde functional group include:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid.
Reduction: Reduction of the aldehyde group yields a primary alcohol, 2-methyl-4-penten-1-ol (B12087915).
Nucleophilic Addition: The aldehyde undergoes addition reactions with nucleophiles like Grignard reagents and organolithium compounds.
Condensation Reactions: It can participate in aldol (B89426) condensations, reacting with enolates to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. ontosight.ainih.gov A novel aldol condensation with this compound has been utilized in an improved total synthesis of Epothilone B. nih.gov
The reactivity of the aldehyde is influenced by the presence of the methyl group at the α-position, which can exert steric and electronic effects on the reaction outcomes.
Reactivity of the Alkenyl Moiety (C=C Double Bond)
Hydrogenation: Catalytic hydrogenation can saturate the double bond, leading to the formation of 2-methylpentanal.
Halogenation: Addition of halogens like bromine or chlorine across the double bond.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to the double bond, typically following Markovnikov's rule.
Ozonolysis: Cleavage of the double bond by ozone can yield smaller carbonyl compounds. For instance, the ozonolysis of the related compound, trans-2-methyl-2-pentenal, has been studied, providing insights into the atmospheric chemistry of unsaturated aldehydes. acs.org
Intramolecular Cyclization Reactions
The presence of both an aldehyde and a double bond in a five-carbon chain makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of five-membered rings. This process, known as hydroacylation, is a powerful tool in organic synthesis. wikipedia.org
Rhodium-Catalyzed Cyclization Processes (e.g., conversion to cyclopentanone (B42830) derivatives)
Rhodium(I) complexes, particularly Wilkinson's catalyst, are highly effective in catalyzing the intramolecular hydroacylation of 4-pentenal (B109682) derivatives to form cyclopentanones. wikipedia.orgescholarship.org The reaction mechanism involves the oxidative addition of the aldehydic C-H bond to the rhodium(I) center, forming an acylrhodium(III) hydride intermediate. lycoming.edu This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to yield the cyclopentanone product and regenerate the catalyst. lycoming.edu The use of cationic rhodium(I) complexes can lead to high yields of the cyclopentanone product. escholarship.org For example, 3-methyl-4-pentenal (B14755933) can be isomerized to 3-methylcyclopentanone. acs.org
| Catalyst System | Substrate | Product | Yield | Reference |
| RhCl(PPh3)3 | 4-Hexenal | 2-Methylcyclopentanone | - | acs.org |
| [Rh(dppe)]BF4 | 4-Pentenal | Cyclopentanone | 95% | escholarship.org |
| Rhodium(I) para-substituted triarylphosphine | 4-Pentenal | Cyclopentanone | 75-95% | google.com |
Chemo- and Regioselectivity in Cyclization Reactions
In the cyclization of substituted pentenals, chemo- and regioselectivity are critical considerations. The catalyst and reaction conditions can influence which functional group reacts and the orientation of the ring closure. For example, in rhodium-catalyzed hydroacylations, the formation of a five-membered ring is strongly favored over other ring sizes. escholarship.org The regioselectivity of the addition of the formyl group can be influenced by the metal catalyst used; for instance, nickel-catalyzed processes can show reversed regioselectivity compared to rhodium. escholarship.org The chemoselectivity of these reactions is highlighted by the tolerance of various functional groups such as esters, ketones, and nitriles. lycoming.edu
A study on the cyclization of 4-hexenal-1-d demonstrated that the reaction proceeds via a syn addition of the C-D bond to the double bond. acs.org
Application of Cyclization in Natural Product Intermediate Synthesis
The ability to form cyclopentanone rings through intramolecular cyclization makes this compound and its derivatives valuable intermediates in the synthesis of natural products. researchgate.net Cyclopentanone structures are core components of numerous biologically active molecules, including prostaglandins. escholarship.orggoogle.com The stereocontrolled synthesis of substituted cyclopentanones via asymmetric hydroacylation has been a significant advancement, enabling access to chiral building blocks for complex natural product synthesis. lycoming.edu For example, the cyclization of a keto-aldehyde derived from limonene-oxide using acidic Al2O3 proceeds chemoselectively to yield a ketone intermediate important in natural product synthesis. researchgate.net
Intermolecular Addition Reactions
In addition to intramolecular reactions, the aldehyde and alkene moieties of this compound can participate in intermolecular reactions. The aldehyde can act as an electrophile in reactions with various nucleophiles. The double bond can undergo addition reactions with a range of reagents. A key characteristic of radical addition to a C=C double bond is the regioselective addition to the less-substituted carbon atom. libretexts.org
In the context of catalysis, cobalt complexes have been used for the hydroacylation of 1,3-dienes with aldehydes, where aromatic aldehydes tend to give 1,4-addition products. acs.org Furthermore, this compound has been used in a silyl (B83357) aza-Prins cyclization to synthesize tetrahydroazepines. acs.org
Aldol Additions Involving this compound as a Substrate
This compound can participate in aldol addition reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com The presence of alpha-hydrogens allows it to form an enolate under basic conditions, which can then act as a nucleophile. doubtnut.com
A notable application of this compound as a substrate is in the total synthesis of Epothilone B. nih.gov In this synthesis, a novel aldol condensation involving this compound demonstrated high diastereoface selectivity. nih.gov This selectivity is attributed to the stabilization of the transition state through a favorable interaction between the double bond of this compound and the carbonyl group of the other reactant. nih.gov This key step highlights the utility of this compound in constructing complex molecular architectures. nih.govresearchgate.net
The stereochemical outcome of aldol reactions is often predictable using models like the Zimmermann-Traxler model, which considers the chair-like transition state of the reaction. researchgate.net The geometry of the enolate and the structure of the carbonyl compound influence whether the syn or anti diastereomer is formed. researchgate.net
Other Carbon-Carbon Bond Forming Reactions
Besides aldol reactions, this compound can undergo other significant carbon-carbon bond-forming reactions.
Grignard Reactions: this compound can react with Grignard reagents (R-Mg-X). quora.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. quora.comgoogle.com This is a versatile method for creating new carbon-carbon bonds and synthesizing more complex molecules. For instance, reacting this compound with a Grignard reagent can lead to the formation of secondary alcohols.
Wittig Reaction: The Wittig reaction provides a method to synthesize alkenes from aldehydes or ketones. lumenlearning.com It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.com this compound can be a substrate in the Wittig reaction to form a new double bond at the position of the original carbonyl group. researchgate.netresearchgate.net The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.com
Polymerization and Oligomerization Tendencies
As a volatile organic compound, this compound can undergo polymerization reactions. ontosight.ai The presence of both a double bond and a carbonyl group allows for different polymerization pathways. For instance, it can be involved in copolymerization reactions. epo.org The oligomerization of similar unsaturated aldehydes has been noted in atmospheric chemistry studies, contributing to the formation of secondary organic aerosols. ethz.ch
Redox Transformations
The chemical reactivity of this compound also includes reduction and oxidation reactions.
Reduction: The aldehyde functional group in this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed to reduce the aldehyde and potentially the carbon-carbon double bond, depending on the catalyst and reaction conditions.
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The product of this oxidation would be 2-methyl-4-pentenoic acid. google.com
Table of Research Findings on the Reactivity of this compound
| Reaction Type | Reactants | Key Findings | Reference |
|---|---|---|---|
| Aldol Condensation | This compound and another carbonyl compound | High diastereoface selectivity observed in the total synthesis of Epothilone B. | nih.gov |
| Grignard Reaction | This compound and a Grignard reagent | A general method for forming carbon-carbon bonds and producing secondary alcohols. | quora.comgoogle.com |
| Wittig Reaction | This compound and a phosphonium ylide | Forms a new alkene at the position of the carbonyl group. | lumenlearning.comresearchgate.net |
| Polymerization | This compound | Can undergo polymerization and copolymerization. | ontosight.aiepo.org |
| Oxidation | This compound | Can be oxidized to 2-methyl-4-pentenoic acid. | google.com |
Natural Occurrence and Biosynthetic Context of 2 Methyl 4 Pentenal
Distribution in Plant Species and Natural Products
2-Methyl-4-pentenal has been identified as a natural volatile constituent in a variety of plants. Its presence contributes to the complex aroma and flavor profiles of many edible species and is also noted in other non-food-related plants.
The compound is a known component of the volatile profiles of several fruits. Research has confirmed its presence in kiwi fruit (Actinidia chinensis), butter beans (Phaseolus lunatus), guava (Psidium guajava), and strawberry (Fragaria ananassa). In these fruits, it contributes to the characteristic scent and flavor.
Table 1: Presence of this compound in Various Fruit Species
| Common Name | Scientific Name |
| Kiwi Fruit | Actinidia chinensis |
| Butter Bean | Phaseolus lunatus |
| Guava | Psidium guajava |
| Strawberry | Fragaria ananassa |
This compound is also found in several common vegetables and herbs. It has been identified as a chemical constituent in cucumber and is a noted volatile flavor compound in members of the Allium genus, including onion, chive, and leek.
The distribution of this compound extends to the legume family. The compound has been reported in soybeans (Glycine max) and alfalfa (Medicago sativa). agriculturejournals.czagriculturejournals.cz
Beyond common produce, this compound has been isolated from other distinct plant sources. It is among the volatile constituents found in the ripe fruit of Muntingia calabura. Additionally, it has been detected in the headspace of flowers and stems of Echinacea purpurea, a plant known for its medicinal properties.
Table 2: Identification of this compound in Legumes and Other Plants
| Common Name | Scientific Name | Plant Part |
| Soybean | Glycine max | Not specified |
| Alfalfa | Medicago sativa | Not specified |
| Calabur tree | Muntingia calabura | Ripe fruit |
| Purple Coneflower | Echinacea purpurea | Flowers and Stems |
Role as a Volatile Metabolite in Ecological Interactions
As a volatile organic compound, this compound is involved in the chemical communication between plants and their environment. Its emission can be triggered by external pressures, indicating a role in the plant's response to ecological challenges.
Research has shown that the emission of this compound can be a direct response to biotic stress. For instance, in beech trees (Fagus sylvatica), an increased production of this and other aliphatic compounds has been observed in trees infested with bark beetles. agriculturejournals.cz This suggests that this compound is part of the tree's defense signaling or a byproduct of the infestation-induced physiological changes. agriculturejournals.cz
Postulated Biosynthetic Pathways and Precursors
The precise biosynthetic pathway of this compound has not been definitively elucidated in scientific literature. However, based on the known metabolic routes for the formation of other branched-chain aldehydes in plants and microorganisms, a plausible pathway can be postulated. The leading hypotheses suggest its origin from the catabolism of the amino acid leucine (B10760876) or through the oxidation of unsaturated fatty acids.
Leucine Catabolism via the Ehrlich Pathway
One of the primary postulated routes for the formation of this compound is through the catabolism of L-leucine, a common branched-chain amino acid. This pathway, known as the Ehrlich pathway, is a well-established route for the production of fusel alcohols and their corresponding aldehydes in yeast and is also believed to occur in plants. nih.govresearchgate.net
The proposed sequence of enzymatic reactions is as follows:
Transamination: The initial step involves the removal of the amino group from L-leucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), which transfers the amino group to an α-keto acid (commonly α-ketoglutarate), yielding glutamate (B1630785) and α-ketoisocaproate (also known as 4-methyl-2-oxopentanoic acid). nih.govoup.com
Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated by an α-keto acid decarboxylase. This enzymatic step removes a molecule of carbon dioxide and produces 3-methylbutanal (B7770604). researchgate.netresearchgate.net
Dehydrogenation/Modification: The subsequent steps to convert 3-methylbutanal to this compound are less clear and represent the speculative part of this postulated pathway. It would likely involve a series of enzymatic modifications, potentially including an isomerization and a dehydrogenation step to introduce the double bond at the C4 position. The specific enzymes that would catalyze these transformations to yield the final this compound product are currently unknown.
Fatty Acid Oxidation
An alternative postulated pathway involves the α-oxidation or β-oxidation of fatty acids. Peroxisomal α-oxidation of 3-methyl-branched fatty acids is known to produce 2-methyl-branched fatty aldehydes. nih.gov It is conceivable that a similar pathway, starting from a specific unsaturated fatty acid precursor, could lead to the formation of this compound.
This process would involve the enzymatic cleavage of a larger fatty acid molecule, potentially yielding this compound as one of the breakdown products. However, the specific fatty acid precursor and the enzymatic machinery involved in this potential pathway for this compound biosynthesis have not been identified.
Strecker Degradation
The Strecker degradation is a chemical reaction that can also lead to the formation of aldehydes from amino acids in the presence of dicarbonyl compounds. This reaction is a key part of the Maillard reaction, which occurs during the heating of food. researchgate.net In the context of natural occurrence, it is possible that a similar, potentially enzyme-mediated, Strecker-type degradation of leucine could contribute to the formation of 3-methylbutanal, a direct precursor in the postulated Ehrlich pathway. researchgate.net This would then be further modified to yield this compound.
The following table summarizes the key enzymes and precursors in the postulated biosynthetic pathways.
| Postulated Pathway | Precursor(s) | Key Intermediate(s) | Key Enzyme(s) |
| Ehrlich Pathway | L-Leucine, α-Keto Acid | α-Ketoisocaproate, 3-Methylbutanal | Branched-chain amino acid aminotransferase, α-Keto acid decarboxylase |
| Fatty Acid Oxidation | Unsaturated Fatty Acids | Not fully elucidated | Fatty acid oxidation enzymes |
| Strecker Degradation | L-Leucine, Dicarbonyl compounds | 3-Methylbutanal | (Primarily non-enzymatic, but enzyme mediation is possible) |
Applications of 2 Methyl 4 Pentenal in Advanced Organic Synthesis and Chemical Industries
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of 2-Methyl-4-pentenal makes it a significant precursor for creating more complex molecular architectures. It participates in a variety of organic reactions, serving as a foundational element in the synthesis of diverse and valuable compounds. ontosight.aialibaba.com
Building Block for Pharmaceutical Compounds
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. ontosight.aiguidechem.com Its structural features are exploited to construct the complex carbon skeletons required for biologically active molecules. The compound's derivatives, such as 2-methyl-4-pentenoic acid, are also utilized in the synthesis of pharmaceutical agents, including those with potential antiviral and antibacterial properties. The ability to use this compound as a starting point simplifies multi-step syntheses, providing an efficient pathway to valuable drug candidates.
Precursor for Agrochemicals
In addition to pharmaceuticals, this compound and its derivatives are employed in the agrochemical industry. ontosight.aiguidechem.com It serves as an intermediate in the creation of specialized chemicals used in agriculture. For instance, its derivative 2-methyl-4-pentenoic acid is used in agrochemical synthesis.
Contribution to Natural Product Total Synthesis (e.g., Epothilone B)
A significant application of this compound is in the total synthesis of complex natural products, most notably Epothilone B. Epothilones are a class of 16-membered macrolides with potent cytotoxic activity, making them a target for cancer research. google.com
In the synthesis of Epothilone B, (S)-2-methyl-4-pentenal is used in a highly diastereoselective aldol (B89426) condensation. researchgate.netnih.gov This key reaction step is crucial for establishing the correct stereochemistry in the final molecule. nih.gov The high degree of selectivity in this reaction is attributed to a favorable interaction between the double bond of this compound and the carbonyl group of the reaction partner in the transition state. researchgate.netnih.gov This specific application highlights the importance of this compound as a chiral building block in constructing complex, biologically active natural products. google.comresearchgate.net
Role in Flavor and Fragrance Chemistry
This compound and its isomers are recognized for their distinct organoleptic properties, leading to their use in the flavor and fragrance industry.
Contributions to Aroma and Taste Profiles in Food and Beverage Systems (e.g., fruity, green, citrus notes)
This compound is valued as a flavoring agent for its ability to impart fruity, green, and citrus-like aromas to various food products. guidechem.com Its isomer, 2-methyl-2-pentenal (B83557), possesses a powerful grassy-green and slightly fruity odor. chemicalbook.com Another isomer, 4-methyl-2-pentenal, is described as having aldehydic, apple, and cognac notes. foodb.ca These compounds have been identified as volatile components in natural sources such as onions, chives, and various fruits, including lima beans, guava, kiwi, and strawberry. chemicalbook.comthegoodscentscompany.com
| Compound | Reported Aroma/Flavor Profile | Natural Occurrence (Examples) |
|---|---|---|
| This compound | Fruity, green, citrus. guidechem.com | Lima bean, guava, kiwi, strawberry. thegoodscentscompany.com |
| 2-Methyl-2-pentenal | Pungent, green, fruity, grassy. chemicalbook.comsigmaaldrich.comsigmaaldrich.com | Onion, chive, leek. chemicalbook.com |
| 4-Methyl-2-pentenal | Aldehydic, apple, cognac, green. foodb.ca | - |
Development of Olfactory Agents from this compound Analogs and Derivatives
The structural backbone of this compound serves as a template for developing new olfactory agents. By modifying its structure, chemists can create analogs and derivatives with unique and desirable scent profiles for use in perfumery and other scented products.
For example, 4-Methyl-2-phenyl-2-pentenal is a derivative with a distinct cocoa mocha aroma complemented by honey undertones and a hint of peony. ulprospector.com In fragrance compositions, it provides sweet, rosy, powdery, and honey notes. ulprospector.com Another derivative, 4-Methyl-2-(methylthiomethyl)-2-pentenal , is recognized as a flavoring agent by the FDA and is noted for its sharp, pungent aroma. nih.gov These examples demonstrate how the core structure of this compound can be elaborated to generate a diverse palette of scents for industrial applications.
Exploration in Emerging Chemical Technologies
Recent scientific investigations have begun to uncover the potential of this compound and structurally similar compounds in new technological frontiers. These explorations are primarily centered on its role as a precursor in the synthesis of next-generation energy sources and as a bioactive agent.
The conversion of biomass-derived oxygenates into energy-dense liquid fuels is a cornerstone of modern biorefinery research. Aldehydes, obtainable from biomass sources, are key intermediates in processes designed to produce drop-in biofuels that are compatible with existing petroleum infrastructure. energy.govosti.gov While direct research on this compound is limited, extensive studies on its isomer, 2-methyl-2-pentenal, provide a clear blueprint for its potential conversion pathways to fuel-grade alkanes.
The production of C6 aldehydes from the catalytic condensation of smaller, biomass-derived molecules like propanal is a well-established strategy. acs.org For instance, the aldol condensation of propanal can yield 2-methyl-2-pentenal. acs.org This C6 aldehyde can then be upgraded through catalytic hydrogenation and hydrodeoxygenation (HDO) to produce 2-methyl-pentane, a valuable gasoline-range branched alkane. researchgate.net
Research into the HDO of 2-methyl-2-pentenal has identified various effective metal catalysts. Platinum (Pt) and Palladium (Pd) catalysts are highly active in hydrogenating the carbon-carbon double bond to form 2-methyl-pentanal. researchgate.net At higher temperatures, these catalysts can also promote decarbonylation, leading to the formation of n-pentane. researchgate.net Copper (Cu) catalysts, on the other hand, are effective for hydrogenating both the carbon-carbon and carbon-oxygen double bonds, eventually leading to the formation of 2-methyl-pentanol. researchgate.net This alcohol can then undergo hydrogenolysis at elevated temperatures to yield 2-methyl-pentane. researchgate.net
These catalytic conversions highlight a viable pathway for transforming C6 unsaturated aldehydes like this compound into valuable fuel components. The process involves increasing the hydrogen-to-carbon ratio and removing oxygen, which are essential steps in upgrading biomass-derived intermediates to fungible fuels. osti.gov
Table 1: Catalytic Conversion of 2-Methyl-2-pentenal (Isomer of this compound) to Fuel-Related Products This table summarizes findings from research on the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal, providing insight into the potential conversion pathways for this compound.
| Catalyst | Major Products | Reaction Conditions | Reference |
|---|---|---|---|
| Pt/SiO₂ | 2-Methyl-pentanal, n-Pentane | 200–400°C, Gas Phase | researchgate.net |
| Pd/SiO₂ | 2-Methyl-pentanal, n-Pentane | 200–400°C, Gas Phase | researchgate.netou.edu |
| Cu/SiO₂ | 2-Methyl-2-pentenol, 2-Methyl-pentanol, 2-Methyl-pentane | 200–400°C, Gas Phase | researchgate.net |
The search for new antimicrobial agents is driven by the increasing challenge of antibiotic resistance. Natural products, particularly those from plants, are a rich source of bioactive compounds. mdpi.com Unsaturated aldehydes are a class of compounds known to exhibit antimicrobial properties, with their mechanism of action often linked to the disruption of microbial cell membranes and interaction with intracellular proteins. mdpi.comresearchgate.net While much of the research has focused on α,β-unsaturated aldehydes, related structures also show bioactivity. scispace.com
Similarly, GC-MS analysis of oil extracts from Sichuan pepper (Zanthoxylum piperitum) also detected the presence of this compound among many other compounds. mdpi.com This extract demonstrated good antibacterial activity against Escherichia coli and Staphylococcus aureus. mdpi.com The mechanism by which unsaturated aldehydes exert their antimicrobial effects is thought to involve the electrophilic nature of the aldehyde group and the reactivity of the carbon-carbon double bond, which can react with nucleophilic groups in microbial proteins and enzymes, leading to cell damage. researchgate.net
Although specific studies quantifying the minimum inhibitory concentration (MIC) of pure this compound are not widely available, its documented presence in these antimicrobially active plant extracts warrants further investigation into its specific role and potential as a standalone antimicrobial agent.
Table 2: Presence of this compound in Antimicrobially Active Plant Essential Oils This table details plant extracts in which this compound has been identified as a constituent, alongside the observed antimicrobial activity of the total extract.
| Plant Source | Major Bioactive Compounds | Observed Antimicrobial Activity of Extract | Reference |
|---|---|---|---|
| Zanthoxylum armatum (Timur) Seeds | Linalool, Limonene, trans-Methyl cinnamate | Potent antibacterial effect against E. coli, S. aureus, P. aeruginosa, and B. cereus. | rjptonline.org |
| Zanthoxylum piperitum (Sichuan Pepper) | Thiophene,2-ethyl-5-propyl; 1-Pentyn-3-ol,4-Methyl; 5-Methyl-2-hexene | Good antibacterial activity against E. coli and S. aureus. | mdpi.com |
| Actinidia chinensis (Kiwi Fruit) | Not specified in source | Constituent of the fruit. | thegoodscentscompany.com |
| Psidium guajava (Guava) | Not specified in source | Constituent of the fruit. | thegoodscentscompany.com |
Analytical Characterization and Detection of 2 Methyl 4 Pentenal
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-Methyl-4-pentenal. Different spectroscopic methods provide complementary pieces of information that, when combined, confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehydic proton (-CHO) would appear far downfield, typically in the 9-10 ppm range. The vinyl protons of the C4-C5 double bond would resonate around 5-6 ppm. The single proton at the C2 position, adjacent to both a methyl group and the carbonyl group, would likely be found between 2-3 ppm. The two protons at the C3 position and the three protons of the methyl group at C2 would have characteristic shifts and splitting patterns based on their neighboring protons.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For this compound, six distinct signals are expected. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 200 ppm. The two sp² carbons of the C=C double bond would be found in the 110-140 ppm region. The remaining three sp³-hybridized carbons (the methyl group and the two methylene (B1212753) carbons) would appear at higher field, typically below 50 ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular weight of this compound is 98.14 g/mol. nih.gov In electron ionization (EI) mass spectrometry, the molecule is fragmented into characteristic charged particles.
The resulting mass spectrum shows a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 98. Key fragmentation pathways for aldehydes include α-cleavage. miamioh.edu The most abundant fragment ions observed in the mass spectrum of this compound provide a fingerprint for its identification. nih.gov The NIST Mass Spectrometry Data Center reports the most prominent peaks for this compound. nih.gov
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Likely Fragment |
|---|---|---|
| 98 | Present, but often weak | [C₆H₁₀O]⁺ (Molecular Ion) |
| 56 | High | Fragment from cleavage |
| 41 | Base Peak (Highest Intensity) | [C₃H₅]⁺ (Allyl cation) |
| 39 | High | [C₃H₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.infodocbrown.info For this compound, the key functional groups are the aldehyde (C=O and C-H bonds) and the alkene (C=C and C-H bonds).
The IR spectrum provides clear evidence for these groups, with characteristic absorption bands. A study on the related compound 2-methyl-2-pentenal (B83557) identified the integrated IR bands for the carbonyl and alkene stretches in the region of 1615–1674 cm⁻¹. acs.org
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | ~1725-1740 |
| Aldehyde | C-H Stretch | ~2720 and ~2820 (often two distinct peaks) |
| Alkene | C=C Stretch | ~1640-1680 |
| Alkene | =C-H Stretch | ~3010-3095 |
| Alkane | C-H Stretch | ~2850-2960 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex samples, such as food volatiles or environmental matrices, prior to its detection.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas chromatography is the premier technique for separating volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification. The retention time in the GC column is a characteristic property of the compound under specific conditions, while the MS provides a mass spectrum for confirmation.
The Kovats retention index (RI) is a standardized measure of a compound's retention in GC, which helps in its identification by comparing experimental values to database entries. The NIST Chemistry WebBook and other databases provide experimental RI values for this compound on different types of GC columns. nih.govhmdb.canist.gov
| Column Type | Kovats Retention Index (RI) | Reference |
|---|---|---|
| Standard Non-Polar | 798 | nih.govnist.gov |
| Standard Polar | 1141 | nih.gov |
Solid-Phase Microextraction (SPME) Applications in Volatile Compound Profiling
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique frequently used for extracting volatile and semi-volatile organic compounds prior to GC analysis. Headspace SPME (HS-SPME) is particularly effective for analyzing volatiles in solid or liquid samples by sampling the vapor phase above the sample.
Research on the volatile profiles of fruits has demonstrated the utility of HS-SPME for the extraction of this compound. In a study on Chickasaw plum, this compound was identified as a predominant volatile compound. The research compared different SPME fiber coatings and found that a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was highly effective for its extraction from the plum matrix. acs.org This highlights the importance of selecting the appropriate fiber to optimize the extraction efficiency for target analytes like this compound.
Advanced Methods for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical in fields such as flavor chemistry and asymmetric synthesis, where the biological or sensory properties of the two enantiomers can differ significantly. Since enantiomers have identical physical properties in a non-chiral environment, specialized analytical techniques are required for their separation and quantification. Advanced gas chromatographic methods are the most suitable for this purpose.
The primary method for determining the enantiomeric excess (e.e.) of volatile chiral compounds like this compound is chiral gas chromatography (GC) . chromatographyonline.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. chromatographyonline.com
Direct Chiral GC Separation: The most common and effective CSPs for this type of analysis are based on derivatized cyclodextrins. sigmaaldrich.comgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. sigmaaldrich.com By using derivatized cyclodextrins (e.g., permethylated or acylated), chiral recognition is achieved, allowing for the separation of enantiomers. sigmaaldrich.comgcms.cz For an α,β-unsaturated aldehyde like this compound, a cyclodextrin-based column, such as one with a β-DEX™ or γ-DEX™ stationary phase, would be the preferred choice. sigmaaldrich.com The selection of the specific cyclodextrin (B1172386) derivative and the optimization of GC conditions, particularly temperature, are crucial, as lower elution temperatures often lead to greater selectivity and better separation of enantiomers. chromatographyonline.comgcms.cz
Multidimensional Gas Chromatography (MDGC): For complex samples where single-column chiral GC may not provide sufficient resolution due to co-eluting compounds, multidimensional gas chromatography (MDGC) is a powerful advanced technique. researchgate.netstuba.skvup.sk In a typical MDGC setup for chiral analysis, an initial separation is performed on a standard, non-chiral column (the first dimension). monash.eduoup.com A specific portion of the eluent from this column, containing the target analyte (this compound), is then selectively transferred ("heart-cut") to a second GC column coated with a chiral stationary phase (the second dimension) for enantiomeric separation. oup.com This approach significantly enhances separation efficiency and selectivity, allowing for accurate determination of enantiomeric ratios even in complex matrices like food volatiles or essential oils. stuba.skoup.com
Indirect Chiral Analysis via Derivatization: An alternative, though less common, approach is the indirect method, which involves derivatization of the analyte with a chiral derivatizing agent (CDA) . chromatographyonline.comwikipedia.org In this method, the enantiomeric mixture of this compound would be reacted with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. wikipedia.org While effective, this method requires the availability of a suitable CDA and can be more complex due to the need for an additional reaction step and potential for kinetic resolution issues. chromatographyonline.com
Table 2: Advanced Methods for Enantiomeric Purity Assessment of Aldehydes
| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Key Advantages |
| Direct Chiral GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Derivatized cyclodextrin columns (e.g., β-DEX, γ-DEX). sigmaaldrich.com | Direct analysis, high efficiency, widely applicable for volatile compounds. chromatographyonline.com |
| Multidimensional GC (MDGC) | "Heart-cutting" from a non-chiral first column to a chiral second column. oup.com | 1D: Standard Polysiloxane; 2D: Chiral (e.g., Chirasil-β-Dex). stuba.sk | Excellent for complex matrices, resolves co-elution issues. researchgate.netvup.sk |
| Indirect Analysis (Derivatization) | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA). wikipedia.org | CDA (e.g., Mosher's acid chloride) followed by analysis on a standard achiral GC column. wikipedia.org | Allows use of standard GC columns, useful when direct methods fail. |
This table summarizes advanced analytical techniques applicable for the determination of the enantiomeric purity of this compound.
Environmental Fate and Ecotoxicological Implications of 2 Methyl 4 Pentenal
Environmental Persistence and Degradation Studies
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, which can be biotic or abiotic. These processes dictate the compound's concentration and duration in different environmental compartments.
Volatile organic compounds (VOCs) released into the atmosphere are primarily degraded through photochemical reactions. The most significant of these involves reactions with hydroxyl (OH) radicals, which are highly reactive and ubiquitous in the troposphere. This reaction is a primary determinant of a compound's atmospheric lifetime.
However, based on a review of available scientific literature, specific experimental data on the rate of reaction between 2-Methyl-4-pentenal and hydroxyl radicals could not be located. Consequently, the atmospheric half-life for this specific compound has not been determined and reported in the searched sources.
Environmental Risk Assessment Methodologies
Environmental risk assessment for a chemical involves evaluating its potential adverse effects on ecosystems, considering its inherent toxicity and the extent of environmental exposure.
A key component of environmental risk assessment is the determination of a compound's toxicity to a range of aquatic organisms, representing different trophic levels. This typically includes fish, aquatic invertebrates (like daphnids), and algae. Acute toxicity is assessed over short exposure periods, while chronic toxicity evaluates longer-term effects.
Despite a thorough search of scientific databases, specific experimental data on the acute and chronic aquatic toxicity of this compound to key indicator species were not found. Therefore, a quantitative ecotoxicity profile, including values such as LC₅₀ (lethal concentration for 50% of a test population) and EC₅₀ (effective concentration for 50% of a test population), cannot be provided at this time.
Table 7.1: Aquatic Ecotoxicity Data for this compound (Note: Data not available in searched sources. Table is for illustrative purposes.)
| Test Organism | Endpoint | Duration | Value (mg/L) | Source |
|---|---|---|---|---|
| Fish (e.g., Oncorhynchus mykiss) | Acute LC₅₀ | 96 h | N/A | - |
| Invertebrate (e.g., Daphnia magna) | Acute EC₅₀ | 48 h | N/A | - |
| Algae (e.g., Desmodesmus subspicatus) | Acute EC₅₀ | 72 h | N/A | - |
| Fish | Chronic NOEC | - | N/A | - |
| Invertebrate | Chronic NOEC | - | N/A | - |
This compound is an organooxygen compound that has been identified as a naturally occurring volatile component in a variety of plants. nih.govchemicalbook.com Its presence has been documented in fruits such as apples, kiwi fruit, and guava, as well as in lima beans. thegoodscentscompany.commdpi.com The release from these natural sources contributes to its presence in the environment.
In addition to its natural occurrence, this compound is used in a research context, for instance, to study the chemical constituents of cucumbers. chemicalbook.com Industrial applications that may lead to environmental release are not well-documented in the available literature, with some sources indicating it is not recommended for use in fragrance or flavor applications. thegoodscentscompany.com The primary exposure pathways are likely related to its natural emission from vegetation and potential releases from specialized laboratory or chemical synthesis activities.
Conclusion and Future Research Perspectives
Synthesis of Current Research Landscape and Key Findings
2-Methyl-4-pentenal is an unsaturated aldehyde with the molecular formula C₆H₁₀O. ontosight.ainih.gov Research has established its presence as a volatile organic compound (VOC) in various natural sources, including kiwi fruit, butter beans, guava, and certain cultivars of strawberries. thegoodscentscompany.com It has also been identified as one of the volatile compounds in Douro olive oils, where it is associated with sensations of bitterness and pungency. mdpi.com
The synthesis of this compound and its isomer, 2-methyl-2-pentenal (B83557), is well-documented, primarily through the aldol (B89426) condensation of aldehydes like propionaldehyde (B47417). ontosight.aigoogle.comresearchgate.net It serves as a crucial building block in organic synthesis. For instance, it is a key reactant in a novel, highly diastereoselective aldol condensation step for an improved total synthesis of Epothilone B, a potent anti-cancer agent. nih.gov This highlights the compound's utility in constructing complex molecular architectures. nih.gov Furthermore, it is an important intermediate in the fragrance industry for synthesizing various aroma chemicals. ontosight.aigoogle.com
Recent studies have focused on its atmospheric chemistry, particularly its reaction with ozone. A 2024 study combined experimental and theoretical methods to investigate the ozonolysis of trans-2-methyl-2-pentenal, a closely related isomer. acs.org This research identified the principal first-generation products as methylglyoxal (B44143) and propanal and provided detailed insights into the reaction mechanism, which is crucial for understanding the compound's environmental impact and its contribution to atmospheric composition. acs.org
Table 1: Key Research Findings on this compound and Isomers
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Natural Occurrence | Identified as a volatile compound in olive oil, kiwi, and other plants. | Contributes to the flavor and aroma profile of various foods. | thegoodscentscompany.commdpi.com |
| Organic Synthesis | Used as a key intermediate in the total synthesis of Epothilone B. | Demonstrates its value in synthesizing complex, biologically active molecules. | nih.gov |
| Industrial Use | Serves as a precursor for various fragrances and flavorings. | Underpins its commercial importance in the chemical industry. | ontosight.aigoogle.com |
| Atmospheric Chemistry | Ozonolysis of the isomer trans-2-methyl-2-pentenal primarily yields methylglyoxal and propanal. | Helps model the atmospheric fate of unsaturated aldehydes and their role in air quality. | acs.org |
Unexplored Research Avenues and Methodological Challenges
Despite the existing body of knowledge, several research avenues remain underexplored. The complex reactivity of this compound, stemming from its bifunctional nature (aldehyde and alkene), presents both opportunities and challenges. While its role in specific total syntheses is noted, a broader exploration of its synthetic utility in creating diverse chemical scaffolds is warranted.
Methodological challenges are a significant hurdle in the study of volatile organic compounds like this compound. These challenges include:
Analytical Variability: The detection and quantification of VOCs can be influenced by the breath collection method, patient physiological condition, testing environment, and analytical platform used (e.g., GC-MS). nih.gov This can lead to variability in results across different studies.
Kinetic Discrepancies: Research into the atmospheric reactions of related compounds has revealed significant discrepancies in reported rate coefficients. For example, the measured rate coefficients for the ozonolysis of 2-methyl-2-pentenal have varied between studies, indicating a need for further validation and standardized experimental conditions to resolve these differences. acs.org
Complex Product Formation: The self-condensation of propanal to form 2-methyl-2-pentenal can also lead to byproducts like hemi-acetals and acetals, complicating reaction analysis and product purification. researchgate.net A deeper understanding of these competing reaction pathways is needed to optimize synthesis.
Future research should aim to address these challenges by developing standardized analytical protocols and employing advanced computational and experimental techniques to elucidate complex reaction mechanisms. acs.orgnih.gov
Potential for Novel Applications and Derivatives of this compound
The reactive nature of this compound makes it a versatile platform for developing novel applications and derivatives. Its aldehyde and double bond functionalities allow for a wide range of chemical transformations.
Pharmaceutical Intermediates: Beyond Epothilone B, the chiral center at the C2 position makes it a valuable starting material for the stereoselective synthesis of other complex pharmaceutical compounds. nih.gov
Novel Fragrance and Flavor Compounds: It is a known precursor to important fragrance intermediates. google.com For example, derivatives such as 2-methyl-4-phenyl-1-pentanol are used to enhance the aroma of perfumes and other consumer products. google.com Further derivatization could lead to new molecules with unique organoleptic properties. Oxidation of the related 2-methyl-2-pentenal yields 2-methyl-2-pentenoic acid (known as "strawberriff"), showcasing the potential to create valuable flavor compounds. google.com
Polymer and Materials Science: The vinyl group in this compound could potentially be used in polymerization reactions to create functional polymers with unique properties, although this application is less explored.
The development of derivatives is a promising area. For instance, modifying the phenyl group in 2-methyl-2-phenyl-4-pentenal or creating other aryl or alkyl-substituted analogs could generate a library of compounds with diverse applications in perfumery and materials science. lookchem.com
Advancements in Sustainable Synthesis and Environmental Management Strategies
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds. Traditional methods often rely on catalysts like sodium hydroxide (B78521), which can be corrosive and lead to energy-intensive purification steps. google.com
Advancements in sustainable synthesis include:
Heterogeneous Catalysis: The use of anion exchange resins as recyclable catalysts for the self-aldol condensation of propionaldehyde has shown high conversion (97%) and selectivity (95%) under mild conditions, offering a greener alternative to homogeneous catalysts. researchgate.net
Bio-based Feedstocks: A novel catalytic cascade has been developed for the one-pot synthesis of 2-methyl-pent-2-enal from 1,3-propanediol, a bioderived platform chemical. researchgate.net This approach combines hydrogen transfer-initiated dehydration with self-aldol condensation, representing a significant step towards valorizing renewable feedstocks. researchgate.net
Solvent-Free Conditions: Research has demonstrated the potential for aldol condensation of propanal under solvent-free conditions using hydrotalcite catalysts, which reduces solvent waste. researchgate.net
In terms of environmental management, understanding the atmospheric fate of this compound is critical. As a volatile organic compound, its reactions in the troposphere, such as ozonolysis, contribute to the formation of secondary organic aerosols and other atmospheric components. acs.orgresearchgate.net Detailed kinetic and mechanistic studies are essential for accurately modeling its environmental impact and developing effective air quality management strategies. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,3-propanediol |
| 2-Methyl-2-pentenal |
| 2-Methyl-2-pentenoic acid |
| This compound |
| 2-methyl-4-phenyl-1-pentanol |
| 2-methyl-2-phenyl-4-pentenal |
| Acetaldehyde (B116499) |
| Epothilone B |
| Isobutyraldehyde |
| Methylglyoxal |
| Propanal |
| Propionaldehyde |
| Sodium hydroxide |
Q & A
Basic: What are the key analytical techniques for characterizing 2-Methyl-4-pentenal, and how should data be interpreted?
Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- GC-MS : Resolve purity (>98%) and identify volatile byproducts using retention indices and fragmentation patterns .
- NMR (¹H/¹³C) : Assign aldehydic proton signals (δ ~9.5 ppm) and unsaturated carbons (δ ~120-140 ppm). Compare with reference spectra in databases like NIST .
- FT-IR : Confirm carbonyl stretch (C=O, ~1720 cm⁻¹) and alkene C-H bending (~980 cm⁻¹) .
Data interpretation should align with IUPAC guidelines for stereochemical descriptors and purity thresholds .
Basic: What safety measures are critical when handling this compound in oxidation reactions?
Answer:
- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats are mandatory due to flammability (flash point ~30°C) .
- Ventilation : Use fume hoods to prevent vapor accumulation (vapor density >1).
- Static Control : Ground equipment and use non-sparking tools to avoid ignition .
- Spill Protocol : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
Advanced: How can conflicting literature data on the enthalpy of vaporization (ΔvapH) be resolved?
Answer:
- Standardization : Replicate measurements under controlled conditions (25°C, 1 atm) using differential scanning calorimetry (DSC) .
- Purity Verification : Compare technical-grade (≥90%) vs. analytical-grade (≥98%) samples via GC-MS to assess impurity impacts .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and report uncertainty intervals (±2σ) .
Cross-reference with NIST’s evaluated data, noting discrepancies due to isotopic variations or instrumental calibration .
Advanced: What experimental designs are optimal for studying the aldol condensation kinetics of this compound?
Answer:
- Variable Control : Fix pH (e.g., 10.5 for basic conditions) and temperature (25°C ±0.1°C) while varying catalyst concentration (e.g., NaOH, 0.1–1.0 M) .
- Kinetic Monitoring : Use in-situ FT-IR or stopped-flow spectroscopy to track carbonyl conversion rates.
- Isolation of Intermediates : Quench aliquots at timed intervals for NMR analysis of enolate formation .
- Computational Validation : Compare experimental activation energies (Eₐ) with DFT-calculated transition states (e.g., B3LYP/6-31G*) .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Answer:
- Accelerated Degradation Studies : Expose samples to UV light (254 nm), heat (40–60°C), and humidity (75% RH) for 7–14 days. Monitor aldehyde oxidation (via GC-MS) and polymer formation (via GPC) .
- Stabilizers : Test antioxidants (e.g., BHT, 0.01–0.1% w/w) in amber glass vials under inert gas (N₂) .
Advanced: What mechanistic insights can be gained from isotopic labeling in this compound’s Diels-Alder reactions?
Answer:
- ¹³C-Labeling : Track regioselectivity by labeling the α,β-unsaturated carbonyl (C-4/C-5). Analyze adducts via 2D NMR (HSQC) to confirm endo/exo preferences .
- Kinetic Isotope Effects (KIE) : Compare kH/kD for H-transfer steps to identify rate-determining steps (e.g., KIE >1.5 suggests H abstraction) .
- Solvent Studies : Correlate dielectric constants (ε) with reaction rates to infer transition-state polarity .
Basic: What chromatographic methods are recommended for quantifying this compound in multicomponent mixtures?
Answer:
- GC-FID : Use a polar column (e.g., DB-WAX) with temperature programming (50°C → 250°C at 10°C/min). Calibrate with internal standards (e.g., n-dodecane) .
- HPLC-UV : Employ a C18 column and detect at 210 nm (λmax for α,β-unsaturated aldehydes). Validate linearity (R² >0.995) across 0.1–100 µg/mL .
Advanced: How can computational models predict the environmental fate of this compound?
Answer:
- QSPR Modeling : Input molecular descriptors (logP, polar surface area) to estimate biodegradation rates (e.g., EPI Suite™) .
- Atmospheric Lifetime : Simulate OH radical reactions using Gaussian-based transition-state calculations .
- Toxicity Profiling : Apply read-across models to predict aquatic toxicity (LC50) based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
